molecular formula C6H3ClFN3 B2802737 1-Azido-3-chloro-5-fluorobenzene CAS No. 1694834-23-5

1-Azido-3-chloro-5-fluorobenzene

Cat. No.: B2802737
CAS No.: 1694834-23-5
M. Wt: 171.56
InChI Key: DOUBVJSPBSKCKQ-UHFFFAOYSA-N
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Description

1-Azido-3-chloro-5-fluorobenzene is an organic compound with the molecular formula C6H3ClFN3. It is a halogenated benzene derivative, characterized by the presence of azido, chloro, and fluoro substituents on the benzene ring. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azido-3-chloro-5-fluorobenzene can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 1-chloro-3-fluoro-5-nitrobenzene with sodium azide. The reaction typically occurs in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures. The nitro group is subsequently reduced to an amino group, followed by diazotization and azidation to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Azido-3-chloro-5-fluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The azido group can be reduced to an amino group using reducing agents like lithium aluminum hydride (LiAlH4).

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions:

    Substitution Reactions: Sodium azide, DMF, elevated temperatures.

    Reduction Reactions: Lithium aluminum hydride, tetrahydrofuran (THF).

    Cycloaddition Reactions: Alkynes, copper(I) catalysts.

Major Products Formed:

    Substitution Reactions: Various substituted benzene derivatives.

    Reduction Reactions: 1-amino-3-chloro-5-fluorobenzene.

    Cycloaddition Reactions: 1,2,3-triazole derivatives.

Scientific Research Applications

1-Azido-3-chloro-5-fluorobenzene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is employed in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.

    Medicine: It serves as a precursor for the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 1-azido-3-chloro-5-fluorobenzene is primarily based on its reactivity towards nucleophiles and its ability to undergo cycloaddition reactions. The azido group acts as a reactive site, facilitating the formation of covalent bonds with other molecules. This reactivity is exploited in various applications, such as the synthesis of triazole-containing compounds, which are known for their stability and biological activity .

Comparison with Similar Compounds

  • 1-Azido-3-chlorobenzene
  • 1-Azido-3-fluorobenzene
  • 1-Azido-4-chloro-2-fluorobenzene

Comparison: 1-Azido-3-chloro-5-fluorobenzene is unique due to the presence of both chloro and fluoro substituents on the benzene ring, which imparts distinct electronic and steric properties.

Properties

IUPAC Name

1-azido-3-chloro-5-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFN3/c7-4-1-5(8)3-6(2-4)10-11-9/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOUBVJSPBSKCKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Cl)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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